Tétra(p-tolyl)borate de sodium

Vue d'ensemble

Description

Sodium tetra(p-tolyl)borate, also known as sodium tetrakis(4-methylphenyl)borate, is a chemical compound with the molecular formula C28H28BNa and a molecular weight of 398.32 g/mol . It is commonly used as an analytical and chromatography reagent, as well as an ion sensor compound and an additive for ion-selective electrodes .

Applications De Recherche Scientifique

Analytical Chemistry

Ion-Selective Electrodes (ISEs)

Sodium tetra(p-tolyl)borate is extensively used as an ionophore in ion-selective electrodes. It facilitates the transport of specific ions across the membrane, enabling precise measurements of ion concentration. For instance, it has been effectively employed in the potentiometric determination of cesium ions, demonstrating high selectivity over other alkali and alkaline earth metals.

Chromatography

This compound serves as a reagent in various chromatographic techniques, particularly in anion chromatography for detecting inorganic anions such as fluoride, chloride, and nitrate. Its ability to form stable complexes with Lewis acids enhances the separation and purification processes in analytical applications .

Biological Research

Detection of Enzyme Activity

Sodium tetra(p-tolyl)borate has shown promise in biological assays, particularly for detecting peroxidase activity. It is utilized in solvent polymeric membranes to identify reaction intermediates produced during enzyme-catalyzed reactions. This application offers high sensitivity and cost-effectiveness for enzyme-labeled bioaffinity assays.

Organic Synthesis

Oxidative Cross-Coupling Reactions

Recent studies have highlighted the utility of sodium tetra(p-tolyl)borate in transition-metal-free oxidative cross-coupling reactions to synthesize biaryls. For example, it has been used successfully with organic oxidants to achieve yields up to 88% in the formation of symmetric and unsymmetric biaryls from tetraarylborates . This method showcases its potential as a versatile reagent in organic synthesis.

Industrial Applications

Sodium tetra(p-tolyl)borate is also employed as an additive in various industrial processes, including the production of polymers and materials that require specific ionic properties or enhanced stability. Its role as a reagent in these processes underscores its importance beyond academic research .

Case Study 1: Ion-Selective Electrode Development

A study demonstrated the successful integration of sodium tetra(p-tolyl)borate into PVC membrane electrodes for cesium ion detection. The electrodes exhibited a Nernstian response with a low detection limit, making them suitable for environmental monitoring applications.

Case Study 2: Enzyme Detection

In another application, sodium tetra(p-tolyl)borate was used to detect peroxidase activity through its interaction with reaction intermediates. This method provided a reliable means of quantifying enzyme activity in various biological samples, highlighting its utility in biochemical research.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Analytical Chemistry | Ion-selective electrodes | High selectivity and sensitivity |

| Anion chromatography | Effective separation of inorganic anions | |

| Biological Research | Detection of peroxidase activity | High sensitivity and cost-effectiveness |

| Organic Synthesis | Oxidative cross-coupling reactions | High yields without transition metals |

| Industrial Applications | Additive in polymer production | Enhanced stability and ionic properties |

Mécanisme D'action

Target of Action

Sodium tetra(p-tolyl)borate is primarily used as an analytical and chromatography reagent , as well as an ion sensor compound . Its primary targets are therefore the ions that it is designed to detect and interact with in these applications.

Mode of Action

This allows it to be used in ion-selective electrodes (ISE) and other analytical applications .

Biochemical Pathways

Its main function is to interact with specific ions in a sample, allowing their concentration to be determined .

Pharmacokinetics

It is known to be a solid at room temperature and is typically stored under desiccating conditions .

Result of Action

The result of Sodium tetra(p-tolyl)borate’s action is the detection and measurement of specific ions in a sample. This is achieved through its interaction with these ions, which causes a measurable change in its properties .

Action Environment

The efficacy and stability of Sodium tetra(p-tolyl)borate can be influenced by environmental factors. It is recommended to be stored at room temperature and under desiccating conditions . It is also advised to prepare and use solutions on the same day, and if necessary, store them as aliquots in tightly sealed vials at -20°C .

Méthodes De Préparation

Sodium tetra(p-tolyl)borate can be synthesized through various methods. One common synthetic route involves the reaction of sodium tetrafluoroborate with 4-bromotoluene in the presence of magnesium turnings and tetrahydrofuran (THF) under an inert atmosphere . The reaction is highly exothermic and requires careful control of temperature and reaction conditions. The resulting product is purified by precipitation using a mixture of diethyl ether and hexane .

Analyse Des Réactions Chimiques

Sodium tetra(p-tolyl)borate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions with different electrophiles, leading to the formation of various substituted borates.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, forming different oxidation states of boron.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

Sodium tetra(p-tolyl)borate is similar to other tetraarylborates, such as sodium tetraphenylborate and potassium tetrakis(4-chlorophenyl)borate . it is unique in its ability to form stable complexes with specific ions and molecules, making it particularly useful in analytical and industrial applications .

Activité Biologique

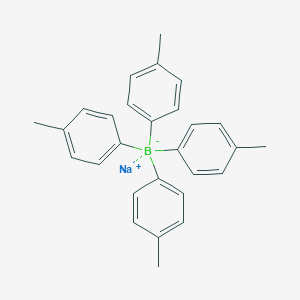

Sodium tetra(p-tolyl)borate (NaB(p-tolyl)₄) is an organoboron compound characterized by a sodium cation and a tetrahedral borate anion, where four p-tolyl (4-methylphenyl) groups are bonded to the boron atom. With a molecular formula of C₂₈H₂₈BNa and a molecular weight of 398.32 g/mol, this compound has garnered attention for its unique properties and potential applications in various fields, including analytical chemistry and biological research.

Sodium tetra(p-tolyl)borate primarily functions as a reagent rather than exhibiting a well-defined mechanism of action typical of pharmaceuticals. Its biological activity is largely attributed to its ability to form stable complexes with various ions and molecules, which can influence biochemical pathways.

Applications in Biological Research

Case Studies

- Cytotoxicity Assays : In vitro assays assessing the cytotoxic effects of sodium tetra(p-tolyl)borate on different cell lines could provide insights into its safety profile and potential therapeutic applications. For instance, studies utilizing the MTT assay could measure cell viability post-treatment with varying concentrations of the compound.

- Radical Chemistry : Research demonstrating the generation of aryl radicals from sodium tetra(p-tolyl)borate has implications for drug development. The ability to synthesize complex molecules through these radicals can lead to new pharmaceuticals with enhanced biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium tetramethoxyborate | CHBNaO | Used in Suzuki coupling reactions |

| Sodium tetrapropylborate | CHBNa | Commonly used for environmental analysis |

| Sodium tetrabutylborate | CHBNa | Known for its application in organic synthesis |

| Sodium tetra(p-tolyl)borate | C₂₈H₂₈BNa | Unique p-tolyl substituents enhance reactivity |

Sodium tetra(p-tolyl)borate stands out among similar compounds due to its specific reactivity patterns attributed to the p-tolyl groups, making it particularly useful for applications involving aromatic compounds.

Propriétés

IUPAC Name |

sodium;tetrakis(4-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28B.Na/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;/h5-20H,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPGHQQFKGSIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635391 | |

| Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15738-23-5 | |

| Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.